molecular formula C5H6BrN3O2 B2779703 2-amino-5-bromo-6-(hydroxymethyl)-3,4-dihydropyrimidin-4-one CAS No. 2416235-48-6

2-amino-5-bromo-6-(hydroxymethyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2779703
CAS No.: 2416235-48-6
M. Wt: 220.026
InChI Key: FVSWHAIVJPQVMI-UHFFFAOYSA-N
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Description

2-amino-5-bromo-6-(hydroxymethyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that contains both amino and bromine functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-bromo-6-(hydroxymethyl)-3,4-dihydropyrimidin-4-one typically involves the bromination of a pyrimidine derivative followed by the introduction of an amino group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, followed by amination using ammonia or an amine source under suitable conditions. The hydroxymethyl group can be introduced through a formylation reaction using formaldehyde or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-bromo-6-(hydroxymethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Amination: Ammonia, primary or secondary amines

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Coupling: Palladium catalysts, boronic acids

Major Products Formed

    Substitution: Various substituted pyrimidines

    Oxidation: Carboxylic acids

    Reduction: Methyl derivatives

    Coupling: Aryl or alkyl-substituted pyrimidines

Scientific Research Applications

2-amino-5-bromo-6-(hydroxymethyl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Medicinal Chemistry: Used as a precursor for the synthesis of antiviral, anticancer, and antibacterial agents.

    Biological Studies: Investigated for its potential to interact with biological targets such as enzymes and receptors.

    Chemical Biology: Utilized in the design of probes and inhibitors for studying biological pathways.

    Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-amino-5-bromo-6-(hydroxymethyl)-3,4-dihydropyrimidin-4-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The amino and bromine groups can form interactions with biological targets, while the hydroxymethyl group can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromo-4-methylpyrimidine
  • 2-Amino-5-bromo-4-hydroxypyrimidine
  • 2-Amino-5-bromo-4-formylpyrimidine

Uniqueness

2-amino-5-bromo-6-(hydroxymethyl)-3,4-dihydropyrimidin-4-one is unique due to the presence of the hydroxymethyl group, which can significantly influence its chemical reactivity and biological activity. This functional group can participate in hydrogen bonding and other interactions, making the compound more versatile in various applications.

Properties

IUPAC Name

2-amino-5-bromo-4-(hydroxymethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c6-3-2(1-10)8-5(7)9-4(3)11/h10H,1H2,(H3,7,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSWHAIVJPQVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=O)NC(=N1)N)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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